N-methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide - 1105245-22-4

N-methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Catalog Number: EVT-2858434
CAS Number: 1105245-22-4
Molecular Formula: C17H19N5O3S
Molecular Weight: 373.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a synthetic compound belonging to the class of xanthine derivatives. It has been investigated for its potential anticancer activity, specifically against breast cancer (MCF7) and leukemic (K562) cell lines. []

Mechanism of Action

While the exact mechanism of action of this specific compound is not described in the provided abstracts, research suggests that the anticancer activity of similar 1,3-diethyl-8-mercapto xanthine derivatives may be due to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl. [] Computer docking experiments using the LigandFit docking engine and PMF scoring function support this hypothesis. [, ]

Applications
  • Anticancer Activity: This compound has shown potential in inhibiting the growth of human breast cancer (MCF7) and leukemic (K562) cell lines in vitro. []

Alogliptin

Compound Description: Alogliptin is a widely used antidiabetic drug that acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor. []

Relevance: While not structurally identical, Alogliptin shares a core structure with N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide. Both contain a substituted purine-2,6-dione moiety. This structural similarity suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also exhibit DPP-IV inhibitory activity, making it a potential candidate for further investigation in the context of diabetes treatment.

Linagliptin

Compound Description: Linagliptin is another prominent antidiabetic drug in the DPP-IV inhibitor class, similar in action to Alogliptin. []

Relevance: Linagliptin also exhibits structural similarities to N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, particularly the presence of the substituted purine-2,6-dione core. This shared structural motif strengthens the possibility of N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide possessing DPP-IV inhibitory activity and its potential as a lead compound in antidiabetic drug development.

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent DPP-IV inhibitor demonstrating significant antihyperglycemic activity, comparable to Linagliptin. []

Relevance: This compound shares a key structural feature with N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide: the presence of a substituted purine-2,6-dione moiety. This shared moiety, frequently observed in DPP-IV inhibitors, further suggests a potential link between the structure of N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide and antidiabetic activity.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 displays potent and selective antagonism towards the human A2B adenosine receptor (hA2B AR). []

Relevance: Both MRE2028F20 and N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide belong to the xanthine derivative family. The shared structural core of a substituted purine-2,6-dione highlights a potential connection to adenosine receptor activity, suggesting N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also interact with adenosine receptors.

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 acts as a potent and selective antagonist for hA2B AR, exhibiting nanomolar affinity. [, ]

Relevance: Similar to MRE2028F20, the structure of MRE2029F20 closely resembles that of N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, with a central substituted purine-2,6-dione moiety. This resemblance suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide may also interact with hA2B AR. The consistent identification of this structural motif in potent hA2B AR antagonists strengthens the idea that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might be a valuable starting point for developing new hA2B AR antagonists. ,

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 is another potent and selective hA2B AR antagonist within the same study as MRE2028F20 and MRE2029F20. []

Relevance: MRE2030F20 shares the same substituted purine-2,6-dione core structure as N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide and the other MRE compounds. The presence of this core structure across these hA2B AR antagonists makes N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide an intriguing compound for further investigation, particularly in the context of hA2B AR modulation.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S acts as a selective antagonist radioligand for the adenosine A2A receptor. []

Relevance: This compound, like N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, belongs to the xanthine derivative family, characterized by the presence of a substituted purine-2,6-dione core. This structural feature suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also exhibit affinity towards adenosine receptors.

2-Methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides

Compound Description: This group of compounds showed varying degrees of antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. [, ]

Relevance: This series shares a significant structural resemblance to N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, particularly the presence of the substituted purine-2,6-dione linked via a sulfur atom to an acetamide group. This similarity suggests N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide could potentially exhibit antitumor activity and warrants further investigation in relevant cancer models. ,

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives with a pyrazole at position 8 demonstrated both antioxidant and anti-inflammatory activities. []

Relevance: Structurally, these compounds share the substituted purine-2,6-dione core with N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide. While the connecting groups differ, the shared core structure suggests N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also possess antioxidant or anti-inflammatory properties.

2-[(1-Substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide

Compound Description: These olomoucine analogues were designed and synthesized as potential anticancer agents. []

Relevance: The structural similarity to N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is striking, particularly the shared purine-2,6-dione core linked to an acetamide group via a sulfur atom. This close resemblance indicates that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide could also possess potential as an anticancer agent, warranting further evaluation.

1-Substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This series of compounds were designed as olomoucine analogues and evaluated for their anticancer potential. []

Relevance: These compounds share a similar structure to N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, particularly in the substituted purine-2,6-dione moiety. This structural feature, coupled with their design as olomoucine analogues, suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also exhibit anticancer properties.

3-(2-Substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione

Compound Description: These compounds were synthesized and tested for their anticancer activity against the human breast cancer cell line MCF-7. []

Relevance: These compounds, designed as olomoucine analogues, bear a structural resemblance to N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, particularly in the presence of the substituted purine-2,6-dione core. This structural link, along with their anticancer activity, suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also hold potential as an anticancer agent.

3-Substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Compound Description: This group of compounds served as isosteres of the olomoucine analogues and were synthesized and evaluated for their anticancer activity. []

Relevance: These compounds share a structural similarity with N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, especially in the presence of a substituted aromatic ring linked to a heterocyclic system containing nitrogen and oxygen atoms. This structural link, coupled with their design as anticancer agents, suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also have potential as an anticancer compound.

4-(3-[6-Amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

Compound Description: ATL146e is a potent agonist of the human A2A adenosine receptor (hA2A AR), exhibiting more than 50 times greater potency than CGS21680. []

Relevance: Both ATL146e and N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide belong to the class of purine derivatives. Although their structures differ significantly, the shared purine core highlights their potential to interact with adenosine receptors. This shared structural motif suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also have some affinity towards adenosine receptors.

Acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3, 4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexylmethyl ester (ATL193)

Compound Description: ATL193 is a potent agonist of the hA2A AR. [, ]

Relevance: Similar to ATL146e, ATL193 shares the purine core structure with N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide. While the overall structures differ, the shared purine core suggests a potential for N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide to interact with adenosine receptors. ,

4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a well-known antagonist of the adenosine A2B receptor. []

Relevance: While structurally distinct, both ZM241385 and N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide target adenosine receptors. This functional similarity highlights the potential of compounds with diverse structures to modulate adenosine receptor activity, suggesting that further exploration of N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide's interaction with adenosine receptors could be worthwhile.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a commonly used antagonist for studying adenosine receptors, known for its selectivity towards the A1 adenosine receptor subtype. []

Relevance: DPCPX, like N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, is classified as a xanthine derivative. This shared chemical class suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also interact with adenosine receptors, although the specific subtype selectivity and potency might differ.

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 is a selective antagonist for the adenosine A2B receptor. []

Relevance: Though their structures are not identical, both MRS1706 and N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide target adenosine receptors. This shared functional characteristic underscores the potential for diverse chemical structures to modulate adenosine receptor activity, suggesting that investigating how N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide interacts with adenosine receptors could be a fruitful avenue for research.

3',9'-Dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: In studies focused on finding treatments for obesity, Compound 1 demonstrated a significant reduction in weight gain in rats fed a high-fat diet. []

Relevance: While structurally distinct from N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, Compound 1's effectiveness in mitigating weight gain in a rat model of obesity highlights a potential link between the chemical structure of N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide and anti-obesity activity.

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: In a study focused on identifying new weight-loss medications, Compound 2 exhibited promising results in reducing weight gain in a rat model of obesity. []

Relevance: Despite structural differences, Compound 2 and N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide both contain a substituted purine-2,6-dione moiety and a thioether linker. This shared structural feature suggests that N-Methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide might also have the potential to influence metabolic pathways related to obesity, warranting further investigation.

Properties

CAS Number

1105245-22-4

Product Name

N-methyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

IUPAC Name

N-methyl-2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide

Molecular Formula

C17H19N5O3S

Molecular Weight

373.43

InChI

InChI=1S/C17H19N5O3S/c1-10-4-6-11(7-5-10)8-22-13-14(21(3)16(25)20-15(13)24)19-17(22)26-9-12(23)18-2/h4-7H,8-9H2,1-3H3,(H,18,23)(H,20,24,25)

InChI Key

QQLAOPOOIHWLQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)NC)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.